Parimycin

Description

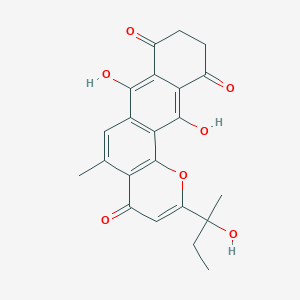

Structure

3D Structure

Properties

Molecular Formula |

C22H20O7 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

7,12-dihydroxy-2-(2-hydroxybutan-2-yl)-5-methyl-9,10-dihydronaphtho[7,6-h]chromene-4,8,11-trione |

InChI |

InChI=1S/C22H20O7/c1-4-22(3,28)14-8-13(25)15-9(2)7-10-16(21(15)29-14)20(27)18-12(24)6-5-11(23)17(18)19(10)26/h7-8,26-28H,4-6H2,1-3H3 |

InChI Key |

CAICRNNJVRUMNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=C4C(=O)CCC(=O)C4=C3O)O)O |

Synonyms |

2,3-dihydroquinizarin parimycin |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Action of Anti-Cancer Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a constant search for novel compounds that can selectively target and eliminate malignant cells. Among the diverse sources of anti-cancer agents, antibiotics have emerged as a promising class of molecules with potent cytotoxic effects. This technical guide delves into the core mechanisms of action of three such compounds—Pyrvinium Pamoate, Puromycin, and Marinopyrrole A—each exhibiting a unique approach to disrupting cancer cell homeostasis. While the initial query centered on "Parimycin," a term not found in the scientific literature, it is plausible that this was a misspelling of one of the aforementioned agents. This document, therefore, provides an in-depth analysis of these three distinct anti-cancer antibiotics, offering valuable insights for researchers and drug development professionals.

Pyrvinium Pamoate: A Dual Threat to Cancer Cell Viability

Pyrvinium pamoate, an FDA-approved anthelmintic drug, has been repurposed as a potential anti-cancer agent due to its multifaceted mechanism of action.[1][2] It primarily exerts its cytotoxic effects through the concurrent inhibition of the Wnt signaling pathway and the disruption of mitochondrial respiration.[1][3][4]

Core Mechanisms of Action

-

Inhibition of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation and is often dysregulated in various cancers.[3][4] Pyrvinium pamoate has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[3] Some studies suggest this occurs in a casein kinase 1α (CK1α)-dependent manner, while others point to an upstream inhibition of the Akt/GSK-3β signaling axis.[4]

-

Mitochondrial Targeting: As a lipophilic cation, pyrvinium pamoate preferentially accumulates in the mitochondria of cancer cells.[4][5] It disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and the induction of cellular energy stress.[3] This metabolic targeting is particularly effective against cancer cells, which have a high energy demand.[3] The inhibition of mitochondrial function also contributes to the suppression of cancer stem cell renewal.[1]

Quantitative Data

| Cancer Type | Cell Line | IC50 Value | Reference |

| Pancreatic Cancer | - | - | [4] |

| Colon Cancer | - | - | [4] |

| Breast Cancer | - | - | [2] |

| Lung Cancer | - | - | [2] |

| Prostate Cancer | - | - | [2] |

| Hematological Malignancies | - | - | [2] |

Note: Specific IC50 values were not consistently reported in the provided search results. Further literature review would be required to populate this table comprehensively.

Experimental Protocols

Wnt Pathway Analysis (Western Blotting):

-

Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with varying concentrations of pyrvinium pamoate for specified time periods.

-

Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against β-catenin, p-Akt, Akt, p-GSK-3β, GSK-3β, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

-

Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate.

-

Drug Treatment: Cells are treated with pyrvinium pamoate for the desired duration.

-

Assay Procedure: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer according to the manufacturer's protocol. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function.

Signaling Pathway Diagram

Caption: Pyrvinium Pamoate's dual mechanism of action.

Puromycin: A Potent Inhibitor of Protein Synthesis

Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of an aminoacyl-tRNA.[6][7] This mimicry allows it to interfere with protein synthesis, leading to premature chain termination and subsequent apoptosis in cancer cells.[6][8]

Core Mechanism of Action

-

Inhibition of Protein Synthesis: Puromycin enters the A-site of the ribosome and is incorporated into the growing polypeptide chain.[6] This results in the formation of a puromycylated peptide that is released prematurely, thereby halting protein synthesis.[8] Cancer cells, with their high rate of proliferation and protein synthesis, are particularly susceptible to this inhibition.[8]

-

Induction of Apoptosis: The disruption of protein synthesis and the accumulation of truncated proteins trigger a cellular stress response that often leads to apoptosis.[7] In many cancer cell lines, this apoptotic response is dependent on the tumor suppressor protein p53.[9] Puromycin has been shown to enhance p53 stability and upregulate its downstream target, p21.[9] It can also regulate other apoptosis-related proteins and increase the sub-G1 cell population, indicative of apoptosis.[9]

Quantitative Data

| Cell Line | Concentration for Effect | Effect | Reference |

| MCF7 (Breast Cancer) | ~0.05 µg/ml (IC50) | Inhibition of mammosphere formation | [8] |

| HCT116 (Colon Cancer) | 0.25 - 0.5 µg/mL | Increase in sub-G1 population | [9] |

| HT1080 (Fibrosarcoma) | 0.2 - 0.4 µg/mL | General sensitivity | [10] |

| HeLa (Cervical Cancer) | 1 - 2 µg/mL | General sensitivity | [10] |

| HEK293 (Embryonic Kidney) | 0.25 - 3 µg/mL | General sensitivity | [10] |

| Hep G2 (Hepatocellular Carcinoma) | 0.3 - 2 µg/mL | General sensitivity | [10] |

Experimental Protocols

Protein Synthesis Inhibition Assay (SUnSET):

-

Cell Culture and Treatment: Cells are cultured and treated with puromycin at various concentrations.

-

Puromycin Labeling: A low, non-toxic concentration of puromycin is added to the culture medium for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.

-

Protein Extraction and Western Blotting: Total protein is extracted, and western blotting is performed using an anti-puromycin antibody to detect the incorporated puromycin. The intensity of the signal is proportional to the rate of protein synthesis.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

-

Cell Treatment: Cancer cells are treated with puromycin for the desired time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Diagram

Caption: Puromycin's mechanism of protein synthesis inhibition.

Marinopyrrole A (Maritoclax): A Selective Mcl-1 Antagonist

Marinopyrrole A, also known as Maritoclax, is a marine-derived natural product that exhibits potent anti-cancer activity by selectively targeting the anti-apoptotic protein Mcl-1.[11][12][13]

Core Mechanism of Action

-

Mcl-1 Inhibition and Degradation: Mcl-1 is a member of the Bcl-2 family of proteins that promotes cell survival by inhibiting apoptosis.[13] Marinopyrrole A binds directly to Mcl-1 and induces its proteasomal degradation.[11][12][13] This degradation is selective for Mcl-1, with little to no effect on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[12]

-

Induction of Intrinsic Apoptosis: The degradation of Mcl-1 releases pro-apoptotic BH3-only proteins (e.g., Bim and Bid), which can then activate the pro-apoptotic effector proteins Bak and Bax.[11][14] The activation of Bak and Bax leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[11][14]

Quantitative Data

Specific IC50 values for Marinopyrrole A across various cancer cell lines were not detailed in the provided search results. A targeted literature search would be necessary to compile this data.

Experimental Protocols

Mcl-1 Degradation Assay (Western Blotting):

-

Cell Culture and Treatment: Cancer cells known to be dependent on Mcl-1 are treated with Marinopyrrole A.

-

Protein Extraction and Western Blotting: As described previously, with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, and a loading control. A decrease in the Mcl-1 protein band over time or with increasing drug concentration indicates degradation.

Apoptosis Induction Assay (Caspase-Glo 3/7 Assay):

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with Marinopyrrole A.

-

Assay Procedure: After the treatment period, Caspase-Glo 3/7 reagent is added to each well. The plate is incubated at room temperature.

-

Luminescence Measurement: The luminescence, which is proportional to caspase-3 and -7 activity, is measured using a luminometer.

Signaling Pathway Diagram

Caption: Marinopyrrole A's mechanism of Mcl-1 inhibition.

Pyrvinium pamoate, Puromycin, and Marinopyrrole A represent a compelling trio of anti-cancer antibiotics, each with a distinct and potent mechanism of action. Pyrvinium pamoate's ability to simultaneously target cellular signaling and metabolism, Puromycin's direct assault on the protein synthesis machinery, and Marinopyrrole A's selective induction of apoptosis through Mcl-1 degradation highlight the diverse strategies that can be employed to combat cancer. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for the continued research and development of novel cancer therapeutics. Further investigation into the quantitative aspects of their efficacy and the refinement of experimental protocols will be crucial in translating these promising preclinical findings into effective clinical applications.

References

- 1. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel role of pyrvinium in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pyrvinium Pamoate? [synapse.patsnap.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. oncotarget.com [oncotarget.com]

- 9. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thermofisher.com [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Parimycin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parimycin, a novel cytotoxic agent, was first isolated from the marine actinomycete, Streptomyces sp. isolate B8652.[1] Structurally identified as a 2,3-Dihydroquinizarin analogue of γ-indomycinone, this compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and a summary of the known biological activity of this compound. While the precise mechanism of action is yet to be fully elucidated, its structural similarity to anthracyclines and indomycinones suggests potential interference with DNA replication and cellular redox processes.

Discovery and Microbial Source

This compound was discovered during a screening program for bioactive compounds from marine actinomycetes. The producing organism, Streptomyces sp. isolate B8652, was identified as the source of this novel antibiotic.[1]

Experimental Protocols

Fermentation of Streptomyces sp. B8652

A detailed protocol for the fermentation of Streptomyces sp. B8652 to produce this compound is outlined below. This process is critical for obtaining a sufficient yield of the target compound for subsequent extraction and purification.

Workflow for Fermentation:

Caption: Workflow for the fermentation of Streptomyces sp. B8652.

Detailed Methodology:

-

Inoculum Preparation: A seed culture of Streptomyces sp. B8652 is prepared by inoculating a suitable broth medium and incubating at 28°C for 72 hours with continuous shaking.

-

Production Fermentation: The seed culture is then used to inoculate a 20-liter production fermenter containing a specialized production medium. The fermentation is carried out under controlled pH and temperature to optimize this compound yield.

-

Harvesting: After the optimal incubation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

Extraction and Purification of this compound

The following protocol details the extraction of the crude this compound from the culture broth and subsequent purification to obtain the pure compound.

Workflow for Extraction and Purification:

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodology:

-

Extraction: The harvested culture broth is extracted with an organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to flash chromatography on a silica gel column. A gradient of chloroform-methanol is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Product: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry, ¹H NMR, and ¹³C NMR. The data was compared with that of the structurally related compound, γ-indomycinone, to confirm the final structure.[1]

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a variety of human tumor cell lines. The available data on its inhibitory concentrations are summarized below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₇₀ (µg/mL) |

| GXF 251L | Stomach Cancer | 0.9 - 6.7 |

| H460 | Lung Cancer | 0.9 - 6.7 |

| LXFA 629L | Lung Cancer | 0.9 - 6.7 |

| LXFL 529L | Lung Cancer | 0.9 - 6.7 |

| MCF-7 | Breast Cancer | 0.9 - 6.7 |

| MAXF 401NL | Breast Cancer | 0.9 - 6.7 |

| MEXF 462NL | Melanoma | 0.9 - 6.7 |

| MEXF 514L | Melanoma | 0.9 - 6.7 |

Mechanism of Action (Theoretical)

While specific studies on the mechanism of action of this compound are not yet available, its structural characteristics as an anthraquinone analogue provide a basis for a theoretical framework. Anthracyclines and related compounds are known to exert their cytotoxic effects through multiple mechanisms.

Potential Signaling Pathways and Cellular Targets:

Caption: Potential mechanisms of action for this compound.

Theoretical Mechanisms:

-

DNA Intercalation: this compound may insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interfering with replication and transcription.

-

Topoisomerase II Inhibition: It could inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. Inhibition of this enzyme leads to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in this compound's structure could participate in redox cycling, leading to the production of ROS. This can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

It is important to emphasize that these are proposed mechanisms based on the activity of structurally similar compounds, and further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Conclusion

This compound, a marine-derived streptomycete metabolite, represents a promising lead compound in the search for new anticancer agents. Its potent cytotoxic activity against a range of cancer cell lines warrants further investigation into its mechanism of action and potential for therapeutic development. The detailed protocols provided in this guide offer a foundation for researchers to further explore the production and biological properties of this intriguing natural product.

References

Unveiling the Molecular Architecture of Parimycin: A Technical Guide to its Structural Elucidation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Parimycin, a novel cytotoxic agent, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, isolated from the marine streptomycete isolate B8652, has been identified as a 2,3-dihydroquinizarin analogue of γ-indomycinone.[1][2] Its structure was initially determined through a combination of spectroscopic methods and later confirmed by total synthesis, which also established its absolute configuration. This guide provides a comprehensive overview of the NMR data, experimental protocols, and the logical workflow employed in defining the molecular structure of this promising antibiotic.

Quantitative NMR Data Analysis

The structural backbone of this compound was meticulously pieced together using one- and two-dimensional NMR experiments. The definitive ¹H and ¹³C NMR spectral data for natural this compound are summarized below. This data is crucial for the verification of the compound's identity and for any future research involving its synthesis or modification. The data presented here is sourced from the supporting information of the first total synthesis of this compound, which provided a direct comparison between the natural product and the synthetically derived compound.

Table 1: ¹H NMR (Proton) Data of Natural (+)-Parimycin

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 3.10 | dd | 17.6, 6.0 |

| 2.87 | dd | 17.6, 4.4 | |

| 2-H | 4.88 | m | |

| 4-OH | 12.91 | s | |

| 5-H | 7.64 | d | 8.0 |

| 6-H | 7.73 | t | 8.0 |

| 7-H | 7.39 | d | 8.0 |

| 9-OH | 12.44 | s | |

| 1'-H | 5.34 | q | 6.8 |

| 3'-H | 1.48 | d | 6.8 |

| 4'-H | 4.22 | d | 2.4 |

| 5'-H | 2.06 | s | |

| 6'-OH | 3.66 | d | 2.4 |

Solvent and frequency for the acquisition of the above data were not explicitly stated in the provided reference material.

Table 2: ¹³C NMR (Carbon) Data of Natural (+)-Parimycin

| Position | Chemical Shift (δ, ppm) |

| 1 | 30.2 |

| 2 | 68.7 |

| 2a | 155.8 |

| 3 | 187.9 |

| 4 | 182.1 |

| 4a | 114.6 |

| 5 | 132.8 |

| 6 | 137.0 |

| 7 | 124.3 |

| 8 | 119.5 |

| 8a | 132.8 |

| 9 | 161.9 |

| 9a | 110.1 |

| 1' | 100.9 |

| 2' | 168.0 |

| 3' | 18.0 |

| 4' | 64.9 |

| 5' | 20.8 |

Solvent and frequency for the acquisition of the above data were not explicitly stated in the provided reference material.

Experimental Protocols

The structural determination of this compound involved a multi-step process, beginning with its isolation from a marine microorganism and culminating in detailed spectroscopic analysis. While the full experimental text from the original isolation paper is not widely available, this section outlines the general procedures based on the available abstracts and the detailed methods provided in the total synthesis confirmation.

Isolation and Purification of this compound

The initial isolation of this compound was performed from the culture broth of Streptomyces sp. isolate B8652.[1][2] A standard workflow for the isolation of natural products from microbial fermentation would typically involve the following steps:

-

Fermentation: Culturing the Streptomyces sp. isolate in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.

-

Extraction: Separation of the mycelium from the culture broth, followed by solvent extraction of both the broth and the mycelial cake (e.g., with ethyl acetate) to isolate the crude mixture of organic compounds.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to purify the target compound. This often includes:

-

Silica Gel Chromatography: To perform an initial separation of compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion separation to remove impurities of different molecular weights.

-

High-Performance Liquid Chromatography (HPLC): Often a final purification step using a reversed-phase or normal-phase column to yield the pure compound.

-

NMR Spectroscopic Analysis

The purified this compound is then subjected to a suite of NMR experiments to determine its structure. The following represents a typical protocol for such an analysis, as would be performed on a modern high-field NMR spectrometer:

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to an NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the proton environments in the molecule, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon atoms and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).

-

2D NMR Spectroscopy: A series of two-dimensional NMR experiments are conducted to establish connectivity between atoms:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule.

-

-

Data Processing and Interpretation: The acquired NMR data is processed using specialized software, and the chemical shifts, coupling constants, and correlations are analyzed to piece together the final structure of this compound.

Visualizing the Workflow

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. The diagram below illustrates the key stages, from the initial discovery to the final structural confirmation.

Caption: Workflow for the structural elucidation of this compound.

This comprehensive approach, combining classical natural product chemistry with modern spectroscopic techniques and synthetic confirmation, provides an unambiguous determination of the structure of this compound. The detailed NMR data presented herein serves as a critical reference for the scientific community, facilitating further research into the biological activity and therapeutic potential of this intriguing marine-derived antibiotic.

References

In Vitro Cytotoxic Effects of Parimycin on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parimycin, a novel polyketide antibiotic, has been identified as a compound with cytotoxic properties against various cell lines. This technical guide provides a comprehensive overview of the methodologies used to assess its in vitro effects on tumor cells. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on establishing a framework for experimentation and data presentation. It includes detailed experimental protocols for cytotoxicity assessment, standardized templates for data reporting, and visualizations of common signaling pathways that may be implicated in this compound-induced cell death.

Introduction to this compound

This compound is a novel antibiotic characterized as a 2,3-dihydroquinizarin analogue of gamma-indomycinone. It was first isolated from the marine actinomycete Streptomyces sp. isolate B8652[1]. As a member of the polyketide family of natural products, this compound is of significant interest to researchers due to the known pharmacological activities of this class of molecules, which includes numerous commercial drugs[2]. Initial screenings have confirmed its cytotoxic activity, suggesting potential as an anti-cancer agent, though specific quantitative data and the precise mechanism of action remain subjects for further investigation[1][2]. Another natural product, Gutingimycin, also isolated from Streptomyces B8652, has been noted in the literature, and it is plausible that this may be a related compound[2].

Quantitative Cytotoxicity Data

For the purposes of standardization and reporting, all quantitative cytotoxicity data should be summarized in a clear, tabular format. The following table serves as a template for presenting such data once it is obtained through experimentation.

Table 1: Illustrative IC50 Values of this compound Against Human Tumor Cell Lines

| Cell Line | Tumor Type | Tissue of Origin | IC50 (µM) [72h] |

| MCF-7 | Adenocarcinoma | Breast | e.g., 15.2 ± 1.8 |

| A549 | Carcinoma | Lung | e.g., 21.5 ± 2.5 |

| HCT116 | Colorectal Carcinoma | Colon | e.g., 9.8 ± 1.1 |

| HepG2 | Hepatocellular Carcinoma | Liver | e.g., 12.4 ± 1.5 |

| PC-3 | Adenocarcinoma | Prostate | e.g., 18.9 ± 2.2 |

| BEAS-2B | Normal Bronchial Epithelium | Lung (Control) | e.g., >100 |

Note: The IC50 values presented in this table are hypothetical examples for illustrative purposes and do not represent actual experimental data for this compound.

Experimental Protocols for Cytotoxicity Assessment

To ensure reproducibility and accuracy, standardized protocols are essential. The following section details a comprehensive methodology for determining the in vitro cytotoxic effects of this compound using a common colorimetric method, the MTT assay.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., BEAS-2B) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability (typically via Trypan Blue exclusion). Seed cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach to the bottom of the wells.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Figure 1: Experimental workflow for an in vitro MTT cytotoxicity assay.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been fully elucidated. However, many cytotoxic agents induce cell death through the activation of apoptosis, a form of programmed cell death. Apoptosis is primarily regulated by two interconnected signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death[4][5][6].

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates downstream effector caspases like caspase-3[5][7].

Figure 2: The extrinsic (death receptor-mediated) apoptosis pathway.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins. This allows the release of cytochrome c into the cytoplasm, which complexes with Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and subsequent activation of effector caspases[3][6][7].

Figure 3: The intrinsic (mitochondrial) apoptosis pathway.

Conclusion and Future Directions

This compound presents as a promising natural product with cytotoxic activity. This guide provides the necessary framework for researchers to systematically investigate its anti-cancer potential. The immediate priorities for future research should be to perform comprehensive dose-response studies across a wide panel of cancer cell lines to establish definitive IC50 values. Subsequently, mechanistic studies, including caspase activation assays, analysis of Bcl-2 family protein expression, and cell cycle analysis, are required to elucidate the specific signaling pathways through which this compound induces cell death. Such data will be critical in evaluating its potential for further preclinical and clinical development.

References

- 1. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydroalanine residues in thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

Paromomycin as a Bacterial Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning paromomycin's inhibitory action. We will detail its binding to the 16S ribosomal RNA, the consequential effects on translational accuracy and translocation, and the experimental methodologies used to elucidate these processes. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key assays and visual representations of the involved pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antimicrobial agents to guide the development of new therapeutics. Paromomycin, a broad-spectrum aminoglycoside, has been in clinical use for decades, primarily for treating gastrointestinal infections.[1] Its primary mode of action is the inhibition of protein synthesis in bacteria.[2] This is achieved by binding to a specific site on the 30S ribosomal subunit, leading to a cascade of events that disrupt normal translation and ultimately lead to bacterial cell death.[3] This guide aims to provide a comprehensive technical overview of paromomycin as a protein synthesis inhibitor for professionals in the field of microbiology and drug development.

Mechanism of Action

Paromomycin's bactericidal activity stems from its high-affinity binding to the A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[3] This interaction is highly specific and involves a series of hydrogen bonds between the antibiotic and key nucleotides of the rRNA.

Binding to the 16S rRNA A Site

The binding pocket for paromomycin on the 16S rRNA is a highly conserved region. Key nucleotide residues crucial for this interaction have been identified through structural and biochemical studies. Paromomycin binding induces a conformational change in the A site, displacing two universally conserved adenine residues, A1492 and A1493.[4] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, even in the absence of the correct codon-anticodon pairing.

Induction of mRNA Misreading

The paromomycin-induced conformational change in the A site significantly reduces the accuracy of the decoding process. It allows for the accommodation of near-cognate and non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] The accumulation of non-functional or misfolded proteins is a major contributor to the antibiotic's lethal effect.

Inhibition of Translocation

In addition to causing misreading, paromomycin also inhibits the translocation step of elongation.[4] Translocation is the process by which the ribosome moves along the mRNA to the next codon. By locking the A site in a particular conformation, paromomycin sterically hinders the movement of the tRNAs and mRNA, effectively stalling protein synthesis.

The following diagram illustrates the signaling pathway of paromomycin's action on the bacterial ribosome.

Caption: Paromomycin's mechanism of action on the bacterial ribosome.

Quantitative Data on Paromomycin Activity

The inhibitory effects of paromomycin can be quantified through various in vitro assays. The following tables summarize key quantitative data for paromomycin against different bacterial species and in different assay systems.

Table 1: Minimum Inhibitory Concentrations (MIC) of Paromomycin

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 2 - >128 | 32 |

| Pseudomonas aeruginosa | 2 - >128 | >128 |

| Staphylococcus aureus | Not specified | Not specified |

Data sourced from a study on clinical isolates. Note the poor in vitro activity against P. aeruginosa.[6]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Paromomycin

| System | IC50 (µg/mL) |

| Staphylococcus aureus (Protein Synthesis) | 1.25 |

| Staphylococcus aureus (Viable Cell Number) | 2 |

This data indicates that the concentration of paromomycin required to inhibit protein synthesis by 50% is lower than that required to reduce the viable cell count by 50% in S. aureus.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the interaction of paromomycin with the bacterial ribosome and its effect on protein synthesis.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity of paromomycin to the ribosome. It relies on the principle that proteins and protein-RNA complexes are retained by a nitrocellulose filter, while free RNA is not.

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits

-

Radiolabeled paromomycin (e.g., [³H]-paromomycin) or radiolabeled 16S rRNA fragment

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)

-

Wash Buffer (same as Binding Buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a fixed concentration of ribosomes (e.g., 1 µM) and varying concentrations of radiolabeled paromomycin in Binding Buffer. Include a control with no ribosomes.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration: Pre-wet the nitrocellulose filters with Wash Buffer. Apply the reaction mixtures to the filters under vacuum.

-

Washing: Wash each filter with 3 x 1 mL of cold Wash Buffer to remove unbound paromomycin.

-

Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound paromomycin as a function of the total paromomycin concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

The following diagram outlines the workflow for the nitrocellulose filter binding assay.

Caption: Workflow for the nitrocellulose filter binding assay.

Toeprinting Assay

This assay is used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic like paromomycin. A primer is annealed downstream of the expected stall site, and reverse transcriptase extends the primer until it is blocked by the ribosome.

Materials:

-

In vitro transcription/translation system (e.g., PURE system)

-

Linearized DNA template containing a promoter (e.g., T7), a ribosome binding site, and the coding sequence of interest

-

DNA primer, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye

-

Reverse transcriptase

-

dNTPs

-

Paromomycin

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

In Vitro Translation: Set up an in vitro transcription/translation reaction with the DNA template. Add paromomycin at the desired concentration. A control reaction without paromomycin should be included. Incubate at 37°C to allow for translation and ribosomal stalling.

-

Primer Annealing: Add the labeled primer to the reaction mixture and anneal by heating to 65°C and slowly cooling to room temperature.

-

Primer Extension: Add reverse transcriptase and dNTPs to the mixture and incubate at 37°C for 15-30 minutes. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.

-

Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., formamide with EDTA and tracking dyes). Precipitate the cDNA products with ethanol.

-

Gel Electrophoresis: Resuspend the cDNA pellet in loading buffer and run on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template to precisely map the stall site.

-

Visualization: Visualize the radiolabeled or fluorescently labeled cDNA products using a phosphorimager or fluorescence scanner. The "toeprint" is the band corresponding to the stalled ribosome.

The following diagram illustrates the logical flow of the toeprinting assay.

Caption: Logical flow of the toeprinting assay.

Broth Microdilution MIC Assay

This is a standard method to determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Paromomycin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Plate reader

Procedure:

-

Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the paromomycin stock solution in CAMHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the paromomycin dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of paromomycin at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Conclusion

Paromomycin remains a clinically relevant antibiotic, and a detailed understanding of its mechanism of action is crucial for combating bacterial resistance and for the development of novel antimicrobial agents. By binding to the A site of the 16S rRNA, paromomycin disrupts the fidelity and processivity of bacterial protein synthesis through the induction of mRNA misreading and the inhibition of translocation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between aminoglycosides and the bacterial ribosome, paving the way for future advancements in antibiotic research and development.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromomycin's Antiparasitic Spectrum: A Technical Guide for Researchers

An in-depth exploration of the activity, efficacy, and experimental evaluation of Paromomycin against a range of protozoan and helminthic parasites.

Introduction

Paromomycin, an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, exhibits a broad spectrum of activity against various parasitic organisms.[1] Its primary application in human and veterinary medicine is in the treatment of intestinal protozoal infections, and it also demonstrates efficacy against certain cestodes. This technical guide provides a comprehensive overview of Paromomycin's antiparasitic activity, intended for researchers, scientists, and drug development professionals. The document details the drug's efficacy through quantitative data, outlines experimental protocols for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Spectrum of Activity and Quantitative Efficacy

Paromomycin's antiparasitic activity extends to both protozoa and cestodes. Its efficacy varies depending on the parasite species, developmental stage, and the host's immune status. The following tables summarize the quantitative data on Paromomycin's effectiveness against key parasites.

Protozoa

| Parasite | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy (Dosage & Cure Rate/Effect) | References |

| Leishmania spp. | L. donovani (promastigotes): ~200 µML. amazonensis (amastigotes): Strain-dependent, e.g., ER256 isolate EC50 = 4.1 µM | Visceral Leishmaniasis: 15-20 mg/kg/day for 21 days (cure rates >90%)Cutaneous Leishmaniasis: Topical application (often in combination) shows variable efficacy (80-85%). | [2][3][4] |

| Cryptosporidium parvum | IC50 in HCT-8 cells: ~365.5 - 402.1 µg/mLEC50 in MDCK cells: 1184 mg/L | Immunocompromised mice: 1-2 g/kg/day significantly reduces oocyst shedding and parasite colonization. Efficacy in humans is debated, with some studies showing no significant benefit over placebo in HIV-infected patients. | [5][6][7][8] |

| Entamoeba histolytica | Not widely reported in standardized assays. | Asymptomatic intestinal amebiasis: 25-35 mg/kg/day for 5-10 days (often as follow-up to a tissue amebicide). Apparent 100% cure rate in some studies. | [9][10][11][12] |

| Giardia lamblia | MIC for some isolates >10 µg/mL. Generally less active in vitro than nitroimidazoles. | 25-35 mg/kg/day for 7 days. Cure rates range from 55% to nearly 90%. Considered a second-line agent, but a drug of choice in pregnant women. | [1][2][7][13][14][15][16][17][18] |

| Dientamoeba fragilis | Minimal Amebicidal Concentration (MAC): 16 µg/mL | 25-30 mg/kg/day in 3 divided doses for 7 days. | [19][20] |

Cestodes (Tapeworms)

| Parasite | In Vivo Efficacy (Dosage & Cure Rate/Effect) | References |

| Diphyllobothrium latum (Fish tapeworm) | Single dose of 32-53 mg/kg resulted in a 96% cure rate. Another study showed successful treatment with a single dose of 25-50 mg/kg. | [1][6][21] |

| Taenia saginata (Beef tapeworm) | Single 4g dose for adults was successful. 30-50 mg/kg/day for 1-5 days showed 89-100% efficacy. | [3][7] |

| Taenia solium (Pork tapeworm) | A single 4g dose for adults was successful. | [7] |

| Hymenolepis nana (Dwarf tapeworm) | 45 mg/kg/day for 5-7 days. A single 4g dose cured 10 out of 13 patients. In mice, 100 mg/kg/day for 5 days eliminated 29% of mature worms. | [3][7][12][22] |

Mechanism of Action

Paromomycin's primary mechanism of action against both prokaryotic and eukaryotic parasites is the inhibition of protein synthesis . It achieves this by binding to the A-site of the small ribosomal subunit's RNA (16S rRNA in bacteria and 18S rRNA in eukaryotes). This binding has two main consequences:

-

Induction of mRNA Misreading: Paromomycin's interaction with the ribosome causes conformational changes that lead to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional or toxic proteins.[13][20]

-

Inhibition of Translocation: The drug can also stall the movement of the ribosome along the mRNA, thereby halting protein synthesis altogether.[13]

In Leishmania, in addition to its effects on ribosomal function, Paromomycin has been shown to interfere with mitochondrial function. It can lead to a decrease in the mitochondrial membrane potential, suggesting an impact on the parasite's energy metabolism.[5][6] This multi-pronged attack contributes to its leishmanicidal activity.

Caption: Paromomycin's dual mechanism of action against parasites.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Paromomycin's antiparasitic activity.

In Vitro Susceptibility Testing of Leishmania spp.

1. Promastigote Susceptibility Assay (MTT-based): [23][24]

-

Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin at 25°C.

-

Assay Preparation: Seed a 96-well plate with 2 x 10^6 promastigotes per well in M199 medium.

-

Drug Application: Add increasing concentrations of Paromomycin to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for 24 hours at 25°C.

-

Viability Assessment: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours. The viable parasites will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the 50% effective concentration (EC50) from the dose-response curve.

2. Intracellular Amastigote Susceptibility Assay: [3][23]

-

Host Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774) in RPMI 1640 medium with 10% FBS in 24-well plates containing glass coverslips.

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 5:1. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for phagocytosis and transformation into amastigotes.

-

Drug Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of Paromomycin.

-

Incubation: Incubate the infected, treated macrophages for 72 hours.

-

Quantification: Fix the cells on the coverslips with methanol, stain with Giemsa, and determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.

-

Data Analysis: Calculate the EC50 value based on the reduction in the percentage of infected cells or the number of amastigotes per macrophage compared to untreated controls.

In Vitro Growth Inhibition Assay for Cryptosporidium parvum[13]

-

Host Cell Culture: Seed HCT-8 cells in 96-well plates and grow to approximately 80% confluency.

-

Oocyst Preparation: Sterilize C. parvum oocysts with a diluted bleach solution (1:4 in water) for 10 minutes on ice, followed by washing with sterile water.

-

Infection and Treatment: Infect the HCT-8 cell monolayers with excysted sporozoites and simultaneously add various concentrations of Paromomycin.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48 hours.

-

Quantification of Parasite Growth:

-

Fluorescent Microscopy: Fix the cells, stain with a Cryptosporidium-specific fluorescent antibody, and quantify the parasitophorous vacuoles using image analysis software.

-

Quantitative PCR (qPCR): Extract total genomic DNA and quantify parasite DNA using primers specific for a C. parvum gene (e.g., 18S rRNA).

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.

Experimental Workflows

Visualizing the workflow of drug efficacy studies is crucial for understanding the experimental design and execution.

Caption: Workflow for in vitro anti-leishmanial drug susceptibility testing.

Caption: General workflow for in vivo evaluation of anticestodal drugs in a mouse model.

Conclusion

Paromomycin remains a valuable agent in the armamentarium against a variety of parasitic infections. Its broad spectrum of activity, particularly against intestinal protozoa and cestodes, coupled with its poor systemic absorption, makes it a useful therapeutic option, especially in specific patient populations such as pregnant women. For researchers and drug development professionals, a thorough understanding of its efficacy, mechanism of action, and the experimental methodologies for its evaluation is crucial for the development of new antiparasitic strategies and the optimization of existing treatment regimens. This technical guide provides a foundational overview to support these endeavors. Further research into the molecular intricacies of Paromomycin's interaction with different parasites and the mechanisms of resistance will be vital for its continued effective use.

References

- 1. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro activities of paromomycin and lasalocid evaluated in combination against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Paromomycin and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical alterations in paromomycin-treated Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of paromomycin sulfate in man against Entamoeba histolytica and other intestinal protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Giardiasis - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Calcium in the Backstage of Malaria Parasite Biology [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. parasite-journal.org [parasite-journal.org]

- 23. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. profiles.wustl.edu [profiles.wustl.edu]

Methodological & Application

Application Notes and Protocols: Parimycin Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parimycin is a novel antibiotic with cytotoxic properties, classified as a 2,3-dihydroquinizarin analogue of γ-indomycinone.[1] It is a natural product derived from the fermentation of the marine actinomycete, Streptomyces sp. isolate B8652.[1] This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of this microorganism. Currently, there is no established protocol for the chemical synthesis of this compound. The methodologies outlined below are based on the established scientific literature for the extraction and purification of this and similar bioactive compounds from Streptomyces cultures.

Data Presentation

Due to the limited publicly available data on this compound yields, the following table presents a general overview of production parameters for antibiotics derived from Streptomyces species to provide a comparative context.

| Parameter | Typical Range for Streptomyces Fermentation | Notes |

| Incubation Period | 7 - 14 days | Optimal production time can vary significantly between species and strains. |

| Fermentation Scale | 10 L - 100 L | Initial lab-scale production is typically performed in smaller volumes. |

| pH of Culture Medium | 6.8 - 7.5 | Maintenance of a stable pH is crucial for optimal growth and metabolite production. |

| Extraction Solvent | Ethyl acetate, Butanol, Chloroform | The choice of solvent depends on the polarity of the target compound. |

| Purification Method | Chromatography (Size-Exclusion, Reverse Phase) | Multiple chromatographic steps are often necessary to achieve high purity. |

Experimental Protocols

Fermentation of Streptomyces sp. Isolate B8652

This protocol outlines the cultivation of Streptomyces sp. isolate B8652 for the production of this compound.

Materials:

-

Sterile baffled flasks (2 L)

-

Culture medium (e.g., ISP2 broth or a specialized marine broth)

-

Inoculum of Streptomyces sp. isolate B8652

-

Incubator shaker

-

Autoclave

Procedure:

-

Prepare the culture medium according to the desired formulation and sterilize by autoclaving.

-

Allow the medium to cool to room temperature.

-

In a sterile environment (e.g., a laminar flow hood), inoculate the culture medium with a fresh culture of Streptomyces sp. isolate B8652.

-

Incubate the flasks in a shaker incubator at a controlled temperature (typically 28-30°C) with constant agitation (e.g., 180-220 rpm) for the duration of the fermentation period (e.g., 7-14 days).

-

Monitor the culture periodically for growth and contamination.

Extraction of this compound from Culture Broth

This protocol describes the extraction of the crude this compound from the fermentation broth.

Materials:

-

Fermentation culture of Streptomyces sp. B8652

-

Centrifuge and appropriate centrifuge bottles

-

Large separatory funnel

-

Ethyl acetate (or other suitable organic solvent)

-

Rotary evaporator

Procedure:

-

Harvest the culture broth from the fermentation flasks.

-

Separate the mycelial biomass from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes).

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 5-10 minutes to extract the organic-soluble compounds, including this compound.

-

Allow the layers to separate and collect the organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate at least two more times to maximize the recovery of this compound.

-

Pool the organic extracts.

-

Concentrate the pooled organic extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound by Chromatography

This protocol details the purification of this compound from the crude extract using size-exclusion chromatography. Further purification steps using other chromatographic techniques like HPLC may be necessary to achieve high purity.

Materials:

-

Crude this compound extract

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (or other suitable solvent)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of Sephadex LH-20 resin in methanol and pack it into a chromatography column.

-

Equilibrate the column by washing it with several column volumes of methanol.

-

Dissolve the crude this compound extract in a minimal amount of methanol.

-

Carefully load the dissolved extract onto the top of the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation of compounds by spotting aliquots of the collected fractions onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp to identify the fractions containing this compound.

-

Pool the fractions containing pure this compound.

-

Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in the current body of scientific literature. Further research is required to elucidate its mechanism of action and its effects on cellular signaling.

References

Application Notes and Protocols for Parimycin Anti-Cancer Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimycin is a novel cytotoxic antibiotic isolated from a marine streptomycete, Streptomyces sp. isolate B8652.[1] Structurally, it is a 2,3-dihydroquinizarin analogue of gamma-indomycinone, placing it in the broader class of pluramycin and anthracycline antibiotics.[1] Compounds in this class are known for their potent anti-tumor activities, which are primarily mediated through DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[2] These application notes provide a comprehensive guide for researchers aiming to evaluate the anti-cancer efficacy of this compound in preclinical animal models. Due to the limited publicly available data on this compound, the methodologies and data presented are based on established protocols for structurally and functionally similar compounds, such as doxorubicin and mitoxantrone.

Presumed Mechanism of Action

This compound is presumed to exert its anti-cancer effects through a mechanism of action common to anthracycline antibiotics. This involves the following key steps:

-

DNA Intercalation: The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound is thought to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, the drug prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3]

-

Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways, ultimately leading to programmed cell death of the cancer cells.

Signaling Pathway Diagram

Caption: Presumed signaling pathway of this compound leading to apoptosis.

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. For evaluating the anti-cancer efficacy of a novel compound like this compound, the following models are recommended:

-

Subcutaneous Xenograft Model: This is the most common and straightforward model for initial efficacy screening. It involves the subcutaneous implantation of human cancer cell lines into immunocompromised mice.

-

Orthotopic Xenograft Model: This model involves implanting tumor cells into the corresponding organ of origin in the animal (e.g., mammary fat pad for breast cancer). It provides a more clinically relevant tumor microenvironment.

-

Patient-Derived Xenograft (PDX) Model: This advanced model utilizes tumor fragments directly from a patient implanted into immunocompromised mice. PDX models are known to better recapitulate the heterogeneity and drug response of the original human tumor.

Data Presentation: Efficacy of Structurally Similar Compounds

As no in vivo efficacy data for this compound is currently available, the following tables summarize representative data from studies on doxorubicin and mitoxantrone to illustrate the expected format for data presentation.

Table 1: In Vitro Cytotoxicity of Doxorubicin Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 0.5 - 1.5 |

| MCF-7 | Breast Cancer | 0.1 - 0.5 |

| A549 | Lung Cancer | 0.2 - 0.8 |

| HCT116 | Colon Cancer | 0.3 - 1.0 |

| HepG2 | Liver Cancer | 0.4 - 1.2 |

Note: IC50 values are approximate and can vary depending on experimental conditions.

Table 2: Anti-Tumor Efficacy of Doxorubicin in a Breast Cancer Xenograft Model (MDA-MB-231)

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | IV | Once weekly | 0 |

| Doxorubicin | 5 | IV | Once weekly | 60 - 75 |

| Doxorubicin | 10 | IV | Once weekly | 80 - 95 |

Table 3: Anti-Tumor Efficacy of Mitoxantrone in a Pancreatic Cancer Xenograft Model (PaCa44)

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | IV | Twice weekly | 0 |

| Mitoxantrone | 2.5 | IV | Twice weekly | 40 - 55 |

| Mitoxantrone | 5 | IV | Twice weekly | 65 - 80 |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Study

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound.

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

This compound (dissolved in a suitable vehicle)

-

Vehicle control

-

Calipers for tumor measurement

-

Syringes and needles (27-30 gauge)

Caption: Workflow for a subcutaneous xenograft efficacy study.

-

Cell Culture: Culture the selected human cancer cell line in the appropriate medium until it reaches 80-90% confluency.

-

Cell Preparation:

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cells.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (at various doses) and the vehicle control according to the planned dosing schedule (e.g., intraperitoneally or intravenously).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Protocol 2: Orthotopic Xenograft Model for this compound Efficacy Study (Breast Cancer Example)

This protocol describes the establishment of an orthotopic breast cancer model, which provides a more relevant tumor microenvironment compared to the subcutaneous model.

-

Same as Protocol 1, with the addition of surgical instruments for orthotopic implantation.

Caption: Workflow for an orthotopic xenograft efficacy study.

-

Cell Preparation: Prepare the cancer cells as described in Protocol 1.

-

Orthotopic Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the skin over the fourth inguinal mammary fat pad.

-

Inject 50 µL of the cell suspension (5 x 10^5 cells) into the mammary fat pad.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by palpation or using in vivo imaging systems if the cells are labeled with a reporter gene (e.g., luciferase).

-

-

Randomization, Treatment, and Efficacy Evaluation:

-

Follow the same procedures for randomization, treatment, and efficacy evaluation as described in Protocol 1.

-

In addition to the primary tumor, assess for metastasis to distant organs (e.g., lungs, liver, bone) at the end of the study.

-

Protocol 3: Patient-Derived Xenograft (PDX) Model for this compound Efficacy Study

This protocol outlines the establishment of a PDX model, which is highly valuable for predicting clinical response.

-

Fresh human tumor tissue obtained from surgery

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Surgical instruments

-

Tissue transport medium

-

Other materials as listed in Protocol 1

Caption: Workflow for establishing and utilizing a PDX model.

-

Tumor Tissue Acquisition and Processing:

-

Obtain fresh tumor tissue from a patient under sterile conditions and transport it in a suitable medium on ice.

-

Mechanically mince the tumor tissue into small fragments (1-2 mm³).

-

-

Implantation (P0 Generation):

-

Anesthetize the recipient mice.

-

Implant 1-2 tumor fragments subcutaneously or orthotopically into each mouse.

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth.

-

When the tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

-

Process the tumor as in step 1 and implant fragments into a new cohort of mice (P1 generation).

-

-

Model Expansion and Efficacy Study:

-

Once the PDX model is established and cryopreserved stocks are made, expand the model to generate a sufficient number of tumor-bearing mice for the efficacy study.

-

Conduct the efficacy study with this compound as described in Protocol 1 or 2.

-

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound's anti-cancer efficacy. Given the novelty of this compound, it is recommended to start with in vitro cytotoxicity screening against a panel of cancer cell lines to identify sensitive tumor types. Subsequently, the in vivo efficacy can be assessed using the described xenograft and PDX models. Careful experimental design, including appropriate controls and a sufficient number of animals, is crucial for obtaining robust and reliable data to support the further development of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols: PARP Inhibitors for Inducing Apoptosis in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of breast cancer, particularly in patients with BRCA mutations. These inhibitors function by blocking the activity of PARP enzymes, which are critical for DNA repair. By inhibiting this repair mechanism, PARP inhibitors can lead to an accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death, or apoptosis. This document provides a detailed overview of the application of PARP inhibitors, using Olaparib as a key example, in inducing apoptosis in breast cancer cells, along with relevant experimental protocols and data.

Mechanism of Action: Inducing Apoptosis

PARP inhibitors primarily induce apoptosis through synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations. The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into toxic double-strand breaks. In cells with deficient homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

The apoptotic cascade is initiated through the activation of key mediator proteins. Pro-caspase-3 is a critical component of this pathway, and its cleavage into the active form, caspase-3, is a hallmark of apoptosis. Caspase-3 then cleaves various cellular substrates, including PARP itself, further promoting the apoptotic process. Studies have shown that treatment with PARP inhibitors like Olaparib leads to increased degradation of pro-caspase-3 and PARP, confirming the induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of the PARP inhibitor Olaparib, alone and in combination with Paclitaxel, on breast cancer cell lines.

Table 1: Effect of Olaparib and Paclitaxel on the Survival Rate of Bcap37 Breast Cancer Cells

| Treatment Group | 24h Survival Rate (%) | 48h Survival Rate (%) | 72h Survival Rate (%) |

| Control | 100 | 100 | 100 |

| Paclitaxel (100 mg/L) | 85.3 ± 2.1 | 76.5 ± 1.9 | 68.2 ± 2.5 |

| Paclitaxel + Olaparib (10 mg/L) | 78.1 ± 1.7 | 69.4 ± 2.3 | 60.1 ± 2.0 |

| Paclitaxel + Olaparib (50 mg/L) | 72.5 ± 2.0 | 61.8 ± 1.8 | 52.7 ± 1.9 |

| Paclitaxel + Olaparib (100 mg/L) | 65.4 ± 1.9 | 53.2 ± 2.2 | 44.6 ± 2.1 |

Data adapted from a study on Bcap37 cells, showing a dose-dependent decrease in survival with increasing concentrations of Olaparib in combination with Paclitaxel.[1]

Table 2: Apoptosis Rates of Bcap37 Cells Treated with Olaparib and Paclitaxel

| Treatment Group | 24h Apoptosis Rate (%) | 48h Apoptosis Rate (%) | 72h Apoptosis Rate (%) |

| Control | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |

| Paclitaxel (100 mg/L) | 10.2 ± 1.1 | 15.8 ± 1.3 | 20.5 ± 1.6 |

| Paclitaxel + Olaparib (100 mg/L) | 18.7 ± 1.5 | 25.4 ± 1.8 | 32.1 ± 2.0 |